2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine
Description
2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine (CAS: 1219956-23-6) is a boron-containing triazine derivative widely employed as a key intermediate in organic synthesis, particularly in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . Its structure features a central 1,3,5-triazine core substituted with two phenyl groups at the 2- and 4-positions and a pinacol boronate ester at the 6-position. The electron-deficient triazine core enhances charge-transfer properties, making it valuable in optoelectronic applications such as dye-sensitized solar cells (DSSCs) .
Properties
Molecular Formula |
C21H22BN3O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2,4-diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C21H22BN3O2/c1-20(2)21(3,4)27-22(26-20)19-24-17(15-11-7-5-8-12-15)23-18(25-19)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
HIGJBIVBPHAUNA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The initial step involves coupling 2-chloro-4,6-diphenyl-1,3,5-triazine with 3-bromophenylboronic acid to form 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine.
Reaction Conditions
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.3 mmol)
-
Base : Sodium carbonate (Na₂CO₃, 2 M aqueous solution, 20 mL)
-
Solvents : Toluene (100 mL) and ethanol (20 mL)
-
Temperature : 90°C
-
Duration : 12 hours
-
Workup : Extraction with dichloromethane/water, drying over MgSO₄, and column chromatography (petroleum ether).
Characterization Data
-
¹H NMR (500 MHz, CDCl₃) : δ 8.89 (t, J = 1.75 Hz, 1H), 8.80–8.68 (m, 5H), 7.76–7.55 (m, 7H), 7.45 (t, J = 7.8 Hz, 1H).
Table 1: Key Parameters for Suzuki-Miyaura Cross-Coupling
| Parameter | Value |
|---|---|
| Catalyst Loading | 1.5 mol% |
| Solvent System | Toluene/Ethanol (5:1 v/v) |
| Reaction Yield | Not Reported |
| Purification Method | Column Chromatography |
Miyaura Borylation Reaction
The intermediate from Step 1 undergoes borylation with bis(pinacolato)diboron to introduce the dioxaborolan-2-yl group.
Reaction Conditions
-
Catalyst : Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.15 mmol)
-
Base : Potassium acetate (KOAc, 30 mmol)
-
Solvent : Tetrahydrofuran (THF, 80 mL)
-
Temperature : 80°C
-
Duration : 12 hours
-
Workup : Extraction with dichloromethane/water, drying over MgSO₄, and column chromatography (petroleum ether/dichloromethane 1:1).
Characterization Data
-
¹H NMR (500 MHz, CDCl₃) : δ 9.14 (s, 1H), 8.88–8.75 (m, 5H), 8.05 (m, 1H), 7.74–7.46 (m, 7H), 1.41 (s, 12H).
Table 2: Key Parameters for Miyaura Borylation
| Parameter | Value |
|---|---|
| Catalyst Loading | 1.5 mol% |
| Solvent | Anhydrous THF |
| Boron Reagent | Bis(pinacolato)diboron |
| Purification Method | Column Chromatography |
Analytical Characterization
The compound is characterized by ¹H NMR spectroscopy, confirming the integration of the boronic ester and triazine moieties. The singlet at δ 1.41 ppm corresponds to the 12 methyl protons of the pinacolato group, while aromatic resonances align with the expected substitution pattern.
Table 3: Comparative NMR Data for Key Protons
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pinacolato Methyl | 1.41 | Singlet |
| Triazine C-H | 8.68–9.14 | Multiplet |
| Phenyl C-H | 7.46–8.05 | Multiplet |
Optimization and Mechanistic Considerations
Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in the synthesis and various reactions involving this compound.
Inert Atmosphere: Reactions are often carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted triazines .
Scientific Research Applications
Materials Science
The compound's triazine core allows for the formation of stable polymers and materials with enhanced thermal and chemical stability. Its boron-containing structure is particularly useful for:
- Optoelectronic Devices : The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to facilitate charge transport and improve light emission efficiency.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Charge Transport | Efficient |
| Light Emission | Enhanced |
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit biological activities such as anti-cancer and anti-inflammatory properties. The potential applications include:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways.
- Cholinesterase Inhibitors : Some derivatives have shown promise in inhibiting cholinesterase enzymes, which could be beneficial in treating neurodegenerative diseases.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Cross-Coupling Reactions : Its boronic ester functionality allows for participation in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds.
| Reaction Type | Application |
|---|---|
| Suzuki-Miyaura Coupling | Synthesis of biaryl compounds |
| Functionalization of Aromatics | Modification of aromatic systems |
Case Study 1: Optoelectronic Applications
In a study published by the American Chemical Society, researchers demonstrated the use of this compound in developing high-efficiency OLEDs. The incorporation of the triazine moiety improved charge balance and reduced operational voltage significantly.
Case Study 2: Anticancer Activity
A research article highlighted the synthesis of derivatives based on this compound which exhibited cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine involves its interaction with various molecular targets. The triazine ring can interact with nucleophiles, leading to substitution reactions. The dioxaborolan group can participate in borylation reactions, which are important in organic synthesis .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₇H₂₆BN₃O₂
- Molecular Weight : 435.33 g/mol
- Purity : ≥98% (commercially available from suppliers like TCI America and BLD Pharmatech)
- Synthesis : Typically prepared via Suzuki coupling between halogenated triazine precursors and boronate esters .
Comparison with Similar Compounds
Structural Analogs in Suzuki Coupling Reactions
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,3,5]triazine
- Structure : Three boronate ester groups on the triazine core.
- Application : Used to synthesize large triazine-based frameworks via multi-site Suzuki couplings .
- Advantage: Higher reactivity in forming extended π-conjugated systems compared to mono-boronate derivatives.
- Limitation : Complex purification due to multiple reaction sites.
5,6-Diphenyl-3-(6-phenyl-pyridin-2-yl)-[1,2,4]triazine
- Structure : [1,2,4]-Triazine isomer with pyridinyl and phenyl substituents.
- Application : Used in coordination chemistry and as a ligand for metal complexes .
- Key Difference : The [1,2,4]-triazine core alters electronic properties, reducing electron-deficiency compared to [1,3,5]-triazine derivatives.
Substituent Position and Reactivity
2,4-Diphenyl-6-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine
2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
- Structure : Boronate ester at the 3-position of the phenyl ring (CAS: 1269508-31-7) .
- Application: Limited use in DSSCs due to reduced conjugation efficiency compared to para-substituted derivatives.
Electronic and Optoelectronic Properties
Key Findings :
- The target compound’s para-substituted boronate ester maximizes charge separation in DSSCs, achieving power conversion efficiencies (PCE) up to 8.2% .
- Amino-substituted triazines (e.g., 5,6-biaryl-3-amino-1,2,4-triazines) exhibit higher HOMO levels, making them unsuitable for electron transport in optoelectronics but effective in medicinal chemistry .
Commercial Availability and Purity
| Supplier | Purity | Packaging Options | Price Range (USD/g) |
|---|---|---|---|
| TCI America | 98.0%+ | 5 g, 25 g | $150–$200 |
| BLD Pharmatech | 95% | 1 g, 5 g | $120–$180 |
| Combi-Blocks | 95% | 1 g, 5 g | $130–$190 |
Note: The target compound’s high purity (≥98%) from TCI America makes it preferable for research requiring precise stoichiometry .
Research and Application Insights
- Solar Cells: The target compound’s electron-withdrawing triazine core and boronate ester enable efficient electron injection into TiO₂ in DSSCs, outperforming non-boronated triazines .
- Pharmaceuticals : Triazinyl-sulfonamide derivatives (e.g., intermediates from ) highlight divergent applications, emphasizing substituent-driven functionality .
Biological Activity
2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine (CAS Number: 1268508-31-7) is a compound that has garnered attention due to its potential applications in various fields including organic electronics and catalysis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine is C27H26BN3O2 with a molecular weight of 435.33 g/mol. The structure features a triazine core substituted with phenyl groups and a dioxaborolane moiety.
| Property | Value |
|---|---|
| Molecular Formula | C27H26BN3O2 |
| Molecular Weight | 435.33 g/mol |
| CAS Registry Number | 1268508-31-7 |
| Purity | ≥ 98% |
| Melting Point | 212°C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth. The compound's structure allows it to function as a ligand for certain receptors or enzymes that play critical roles in cellular processes.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of triazine compounds can inhibit cell proliferation in various cancer cell lines. The presence of the dioxaborolane moiety enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .
- Catalytic Properties : Research has shown that compounds similar to 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine serve as effective catalysts in organic reactions. This catalytic activity is essential for developing more efficient synthetic pathways in pharmaceutical chemistry .
- Electrochemical Applications : The compound has been evaluated for its use in electrochemical devices such as supercapacitors. A related study reported that triazine-based materials exhibited high specific capacitance values when used as electrode materials in alkaline environments .
Toxicological Profile
The safety profile of 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine has not been extensively studied; however, preliminary data suggest it may have low toxicity based on its chemical structure and the absence of significant alerts in toxicity databases. Further toxicological assessments are necessary to establish its safety for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
